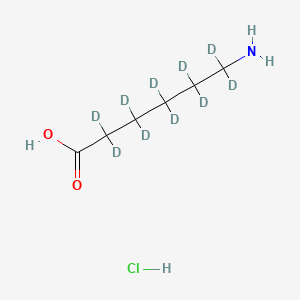

epsilon-Aminocaproic Acid-d10 Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Epsilon-Aminocaproic Acid-d10 Hydrochloride is a research tool used in infectious disease research . It is categorized under antibacterials and is a stable isotope labelled product . The CAS number for this compound is 1246819-49-7 .

Molecular Structure Analysis

The molecular formula of epsilon-Aminocaproic Acid-d10 Hydrochloride is C6H4D10ClNO2 . The molecular weight of the compound is 177.7 . The SMILES representation of the compound is Cl. [2H]C ( [2H]) (N)C ( [2H]) ( [2H])C ( [2H]) ( [2H])C ( [2H]) ( [2H])C ( [2H]) ( [2H])C (=O)O .Aplicaciones Científicas De Investigación

Radioprotective Potential

Epsilon-Aminocaproic Acid (EACA) has been studied for its radioprotective potential . The aim of the study was to scrutinize the ability of EACA to prevent radiation-induced damage to human cells . Human peripheral blood mononuclear cells (PBMCs) were exposed to ionizing radiation at three low doses in the presence of EACA . The results showed that EACA was able to prevent cell death induced by low-dose X-ray radiation and suppress the formation of reactive oxygen species (ROS). EACA also demonstrated a capacity to protect DNA from radiation-induced damage .

Antifibrinolytic Agent in Coronary Artery Bypass Graft Surgery

Epsilon aminocaproic acid (EACA) has been investigated as a prophylactic antifibrinolytic agent in patients undergoing coronary artery bypass graft (CABG) surgery . A systematic review and meta-analysis of randomized controlled trials (RCTs) comparing the efficacy of EACA in CABG surgery with placebo groups was conducted .

Research Tool in Infectious Disease Studies

Epsilon-Aminocaproic Acid-d10 Hydrochloride is used as a reference standard in infectious disease research . It is available to purchase online at LGC Standards .

Mecanismo De Acción

Target of Action

Epsilon-Aminocaproic Acid-d10 Hydrochloride, also known as 6-amino-2,2,3,3,4,4,5,5,6,6-decadeuteriohexanoic acid hydrochloride, primarily targets plasminogen , a precursor to plasmin . Plasminogen plays a crucial role in fibrinolysis, the process that prevents blood clots from growing and becoming problematic .

Mode of Action

This compound works by binding reversibly to the kringle domain of plasminogen . This binding blocks the conversion of plasminogen to plasmin, thereby inhibiting the process of fibrinolysis . The kringle domain is a specific region of the plasminogen molecule that is necessary for its activation .

Biochemical Pathways

By inhibiting the activation of plasminogen to plasmin, Epsilon-Aminocaproic Acid-d10 Hydrochloride effectively reduces fibrinolysis . This results in a decrease in the breakdown of fibrin, the protein that forms the framework of blood clots . Therefore, the compound indirectly affects the biochemical pathways involved in blood clot formation and dissolution .

Pharmacokinetics

It’s worth noting that the non-deuterated form, aminocaproic acid, is known to be metabolized in the kidney .

Result of Action

The primary result of Epsilon-Aminocaproic Acid-d10 Hydrochloride’s action is a reduction in fibrinolysis . This leads to a decrease in the breakdown of blood clots, which can be beneficial in situations where excessive bleeding is a concern, such as postoperative bleeding .

Propiedades

IUPAC Name |

6-amino-2,2,3,3,4,4,5,5,6,6-decadeuteriohexanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c7-5-3-1-2-4-6(8)9;/h1-5,7H2,(H,8,9);1H/i1D2,2D2,3D2,4D2,5D2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AENOKLOQCCSDAZ-QXHYUYGDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)O)CCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

epsilon-Aminocaproic Acid-d10 Hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-[4-(Methoxymethoxy)phenyl]-1-piperazinyl]benzenamine-d4](/img/no-structure.png)

![1-[4-(Methoxymethoxy)phenyl]-4-(4-nitrophenyl)piperazine](/img/structure/B587114.png)

![1-Acetyl-4-[4-(methoxymethoxy)phenyl]piperazine](/img/structure/B587121.png)

![(4S,5R)-4-(Fluoromethyl)-4,5-dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyloxazole-d3](/img/structure/B587132.png)

![(4R,5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol-d3](/img/structure/B587133.png)